
Clorhidrato de 4-(metoximetil)piperidin-4-ilato de etilo
Descripción general
Descripción
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride is a chemical compound with the CAS Number: 1798746-61-8 . It has a molecular weight of 237.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO3.ClH/c1-3-14-9(12)10(8-13-2)4-6-11-7-5-10;/h11H,3-8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 237.73 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Aplicaciones Científicas De Investigación
Medicina: Intermediarios Farmacéuticos
Clorhidrato de 4-(metoximetil)piperidin-4-ilato de etilo: se utiliza como intermedio farmacéutico en la síntesis de varios compuestos medicinales. Su estructura es susceptible a modificaciones químicas adicionales, lo que la convierte en un material de partida valioso para el desarrollo de nuevos agentes terapéuticos .
Agricultura: Síntesis de Agroquímicos
En el sector agrícola, este compuesto sirve como precursor en la síntesis de agroquímicos. Su reactividad se puede aprovechar para crear productos que protejan los cultivos de plagas y enfermedades, contribuyendo a un mejor rendimiento y seguridad alimentaria .
Ciencia de Materiales: Investigación de Polímeros
Las aplicaciones en ciencia de materiales incluyen el desarrollo de nuevos polímeros. Los grupos funcionales del compuesto permiten su incorporación en marcos moleculares más grandes, lo que puede conducir a la creación de nuevos materiales con propiedades deseables como una mayor durabilidad o biodegradabilidad .
Ciencia Ambiental: Solventes Ecológicos
Los investigadores están explorando el uso de This compound en la formulación de solventes ecológicos. Estos solventes tienen como objetivo reducir el impacto ambiental al ser menos tóxicos y más fácilmente degradables que los solventes tradicionales .
Química Analítica: Cromatografía
En química analítica, este compuesto se puede utilizar como estándar o reactivo en técnicas cromatográficas. Sus propiedades bien definidas ayudan a la calibración del equipo y al análisis preciso de mezclas complejas .
Bioquímica: Estudios de Inhibición Enzimática
El compuesto encuentra uso en bioquímica para estudios de inhibición enzimática. Al interactuar con enzimas específicas, ayuda a comprender sus mecanismos y puede conducir al descubrimiento de inhibidores que regulan las vías biológicas .
Farmacología: Diseño de Fármacos
En farmacología, This compound participa en el diseño de nuevos fármacos. Su estructura molecular se puede modificar para interactuar con varios objetivos biológicos, ayudando en el tratamiento de enfermedades .
Aplicaciones Industriales: Desarrollo de Catalizadores
Finalmente, en aplicaciones industriales, este compuesto se utiliza en el desarrollo de catalizadores que facilitan las reacciones químicas. Esto puede conducir a procesos industriales más eficientes, reduciendo costos y mejorando las tasas de producción .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Mecanismo De Acción
The compound’s mode of action, like that of many organic compounds, would depend on its specific molecular interactions with its biological targets. These interactions could cause changes in the conformation or function of the target, leading to downstream effects in various biochemical pathways .
As for pharmacokinetics, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by factors such as its size, polarity, and solubility. For instance, its ethyl ester group might enhance its lipophilicity, potentially aiding in membrane permeability and absorption .
The result of the compound’s action would depend on the specific biochemical pathways it affects. This could range from the modulation of signal transduction pathways to the inhibition or activation of enzymatic reactions .
Finally, the compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other interacting molecules .
Análisis Bioquímico
Biochemical Properties
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain esterases, which catalyze the hydrolysis of ester bonds . This interaction can modulate the activity of these enzymes, affecting various biochemical pathways.
Cellular Effects
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, altering the response of cells to external stimuli.
Molecular Mechanism
The molecular mechanism of action of ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it can inhibit the activity of certain esterases by binding to their active sites, preventing the hydrolysis of ester bonds . This inhibition can lead to changes in the levels of metabolites and affect various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride can change over time. The compound is relatively stable under normal storage conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and influence metabolic pathways without causing significant adverse effects . At high doses, it can lead to toxic effects, including cellular damage and alterations in metabolic function. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.
Metabolic Pathways
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as esterases, which play a role in the hydrolysis of ester bonds . This interaction can affect the levels of metabolites and influence metabolic flux. Additionally, the compound can modulate the activity of other enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall metabolic activity.
Transport and Distribution
Within cells and tissues, ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For example, it may be transported into cells via specific transporters and then distributed to various organelles, where it can exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For instance, it may be localized to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules to modulate cellular processes.
Propiedades
IUPAC Name |
ethyl 4-(methoxymethyl)piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-3-14-9(12)10(8-13-2)4-6-11-7-5-10;/h11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEANEGLBJUESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




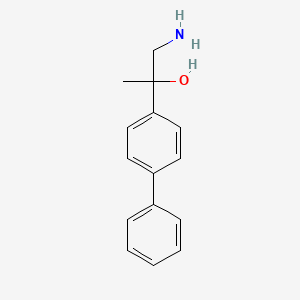
![Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1528918.png)
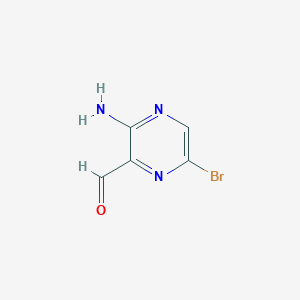
![2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B1528920.png)

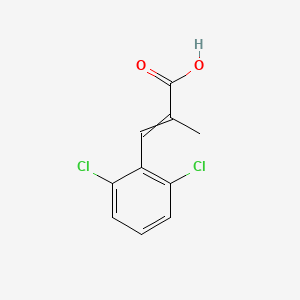
![Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1528923.png)

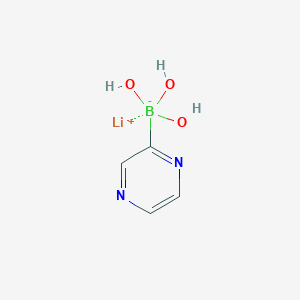
![1-[(Benzyloxy)methyl]-2-bromobenzene](/img/structure/B1528932.png)
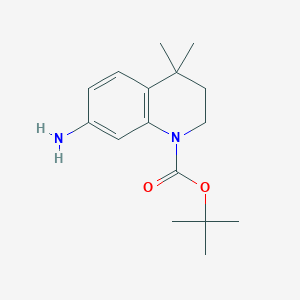
![2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine](/img/structure/B1528935.png)
![Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1528936.png)